molecular formula C25H21N3 B2814086 5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866348-34-7

5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2814086
CAS No.: 866348-34-7
M. Wt: 363.464
InChI Key: MPXWEJJDMLNNCU-UHFFFAOYSA-N
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Description

5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazoloquinoline core with benzyl, methyl, and methylphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted benzylamine and a suitable quinoline derivative can lead to the formation of the desired pyrazoloquinoline core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-benzyl-8-methyl-3-(4-chlorophenyl)-5H-pyrazolo[4,3-c]quinoline
  • 5-benzyl-8-methyl-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline
  • 5-benzyl-8-methyl-3-(4-nitrophenyl)-5H-pyrazolo[4,3-c]quinoline

Uniqueness

5-benzyl-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the benzyl, methyl, and methylphenyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

5-benzyl-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3/c1-17-8-11-20(12-9-17)24-22-16-28(15-19-6-4-3-5-7-19)23-13-10-18(2)14-21(23)25(22)27-26-24/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXWEJJDMLNNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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